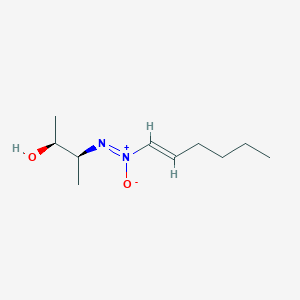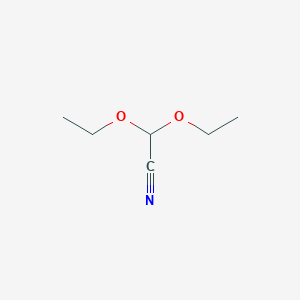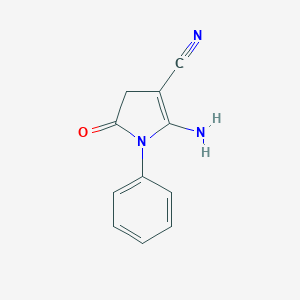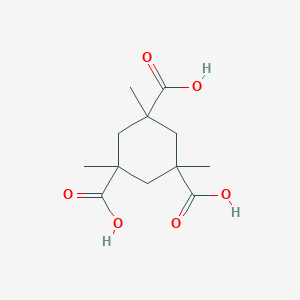
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid, also known as TMC, is a cyclic tricarboxylic acid that has gained significant attention in scientific research due to its unique structural and chemical properties. TMC is a white crystalline powder that is soluble in water and has a molecular weight of 294.31 g/mol.
Wirkmechanismus
The exact mechanism of action of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is not fully understood. However, it has been suggested that cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid may act as a chelating agent, forming stable complexes with metal ions. This property of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid has been exploited in various applications, including drug delivery and fluorescent probe synthesis.
Biochemische Und Physiologische Effekte
Cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid has been shown to have low toxicity in vitro and in vivo (Zhang et al., 2012). In a study conducted on rats, cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid was found to have no significant effect on body weight, organ weight, or blood biochemistry parameters (Wang et al., 2016). However, further studies are needed to fully understand the biochemical and physiological effects of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is its ability to form stable complexes with metal ions, which makes it a useful building block for the synthesis of MOFs and fluorescent probes. However, cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid has limited solubility in organic solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
For the study of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid include the development of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid-based drug delivery systems, the synthesis of MOFs with unique properties, and the development of biosensors for the detection of metal ions in biological samples.
Synthesemethoden
Cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid can be synthesized through a multi-step process involving the reaction of trimethylcyclohexene with maleic anhydride, followed by the oxidation of the intermediate product with potassium permanganate. This method has been reported to yield cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid with a purity of over 95% (Zhang et al., 2012).
Wissenschaftliche Forschungsanwendungen
Cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is in the field of materials science, where it has been used as a building block for the synthesis of metal-organic frameworks (MOFs) (Wang et al., 2016). cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions (Jiang et al., 2013). Additionally, cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid has been used in the synthesis of fluorescent probes for the detection of metal ions in biological samples (Liu et al., 2015).
Eigenschaften
IUPAC Name |
1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(7(13)14)4-11(2,8(15)16)6-12(3,5-10)9(17)18/h4-6H2,1-3H3,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWHPGZNOIYGFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C(=O)O)(C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

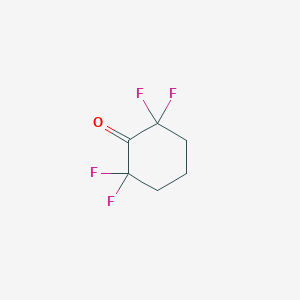
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
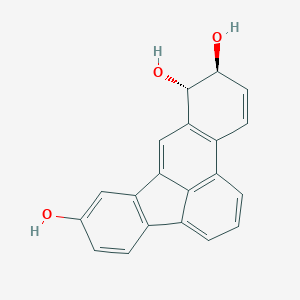
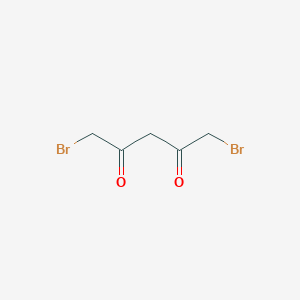
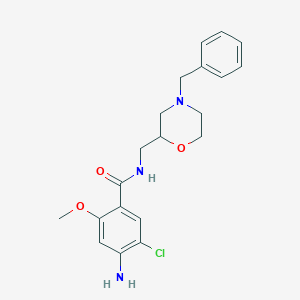
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
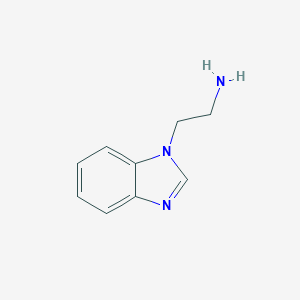
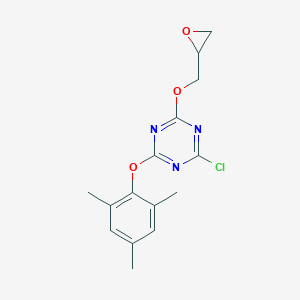
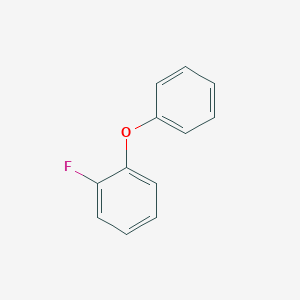
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
